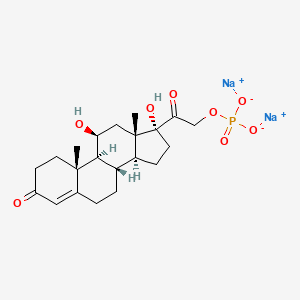
Hydrocortisone phosphate (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrocortisone phosphate (sodium) is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating conditions such as congenital adrenal hyperplasia, emergency asthma, hypersensitivity, and various inflammatory disorders .
准备方法
Synthetic Routes and Reaction Conditions
Hydrocortisone phosphate (sodium) can be synthesized by reacting hydrocortisone succinate with a buffer solution at temperatures ranging from 0-80°C for 1-4 hours. The pH value is controlled between 5-8. After the reaction, the solution is allowed to stand for 1-4 hours at temperatures below 40°C. An alkaline solution is then added until the pH reaches 7.5-11.0, followed by filtration to obtain hydrocortisone sodium succinate .
Industrial Production Methods
The industrial production of hydrocortisone phosphate (sodium) involves the use of acetone as a solvent, high-temperature reflux, and subsequent removal of acetone. The product is then treated with a phosphate buffer solution to adjust the pH, followed by filtration to obtain the final product .
化学反应分析
Types of Reactions
Hydrocortisone phosphate (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydrocortisone derivatives, which are used in different pharmaceutical applications.
科学研究应用
Hydrocortisone phosphate (sodium) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of glucocorticoids.
Biology: It is used in cell culture studies to investigate the effects of glucocorticoids on cell growth and differentiation.
作用机制
Hydrocortisone phosphate (sodium) exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
相似化合物的比较
Similar Compounds
- Cortisol 21-phosphate
- Hydrocortisone 21-phosphate
- Hydrocortisone disodium phosphate
Uniqueness
Hydrocortisone phosphate (sodium) is unique due to its high solubility and rapid onset of action. It is particularly effective in emergency situations where quick relief from inflammation and hypersensitivity is required .
属性
分子式 |
C21H29Na2O8P |
|---|---|
分子量 |
486.4 g/mol |
IUPAC 名称 |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
InChI 键 |
RYJIRNNXCHOUTQ-OJJGEMKLSA-L |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















